Lasmiditan

Vue d'ensemble

Description

Lasmiditan is a medication used for the acute treatment of migraine with or without aura in adults. It is a selective serotonin receptor agonist that specifically targets the 5-HT1F receptor subtype. Unlike other migraine medications, this compound does not cause vasoconstriction, making it a safer option for individuals with cardiovascular conditions .

Applications De Recherche Scientifique

Lasmiditan has several scientific research applications, including:

Chemistry: Used as a model compound for studying selective serotonin receptor agonists.

Biology: Investigated for its effects on serotonin receptors and neuronal activity.

Medicine: Primarily used for the treatment of acute migraine attacks

Industry: Utilized in the pharmaceutical industry for the development of new migraine treatments

Mécanisme D'action

Target of Action

Lasmiditan primarily targets the serotonin 1F (5-HT1F) receptor . This receptor is expressed in the human trigeminal ganglion, which plays a crucial role in the transmission of migraine pain . The 5-HT1F receptor is found on terminals and cell bodies of trigeminal ganglion neurons and can modulate the release of calcitonin gene-related peptide (CGRP) from these nerves .

Mode of Action

This compound is a highly selective 5-HT1F agonist . It interacts with its target by activating the 5-HT1F receptors, which leads to the inhibition of neuropeptide and neurotransmitter release . This interaction results in the successful termination of migraines without causing vasoconstriction .

Biochemical Pathways

The activation of 5-HT1F receptors by this compound can potentially block the release of CGRP and the neurotransmitter glutamate, thus preventing and possibly reversing the development of central sensitization . Activation of 5-HT1F receptors in the thalamus can block secondary central sensitization of this region, which is associated with the progression of migraine and extracephalic cutaneous allodynia . The 5-HT1F receptors are also elements of descending pain modulation, presenting another site where this compound may alleviate migraine .

Pharmacokinetics

This compound is a lipophilic compound, which allows it to cross the blood-brain barrier and act at both peripheral nervous system (PNS) and central nervous system (CNS) sites .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of neuropeptide and neurotransmitter release and the inhibition of PNS trigeminovascular and CNS pain signaling pathways . This results in the alleviation of migraine symptoms. There is also emerging evidence that 5-HT1F receptors can promote mitochondrial biogenesis .

Action Environment

The efficacy and safety of this compound have been studied in different populations, including Chinese patients . The overall safety profile of this compound in the Chinese population was generally consistent with the primary cohort . .

Analyse Biochimique

Biochemical Properties

Lasmiditan interacts with the serotonin 1F receptor found on trigeminal ganglion neurons . Its agonism potentially inhibits the release of the neuropeptide calcitonin gene-related peptide (CGRP) and the excitatory neurotransmitter glutamate . This interaction suppresses neuronal sensitization and pain transmission during a migraine exacerbation .

Cellular Effects

This compound exerts its effects on various types of cells, particularly neurons. It modulates the release of CGRP and glutamate from trigeminal ganglion neurons . This modulation influences cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action is primarily through its high affinity binding to the 5-HT1F receptors . This binding leads to the inhibition of neuropeptide and neurotransmitter release, thus preventing and possibly reversing the development of central sensitization . It does not cause vasoconstriction, unlike other anti-migraine medications .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . An early onset of effect was observed with this compound versus placebo . The most commonly reported treatment-emergent adverse event across all groups was dizziness .

Metabolic Pathways

The hepatic and extra-hepatic metabolism of this compound is catalyzed primarily by non-CYP enzymes, with ketone reduction appearing to be the primary pathway . The specific enzymes involved in the metabolism of this compound have not been fully elucidated .

Transport and Distribution

It is known that this compound is a lipophilic compound , suggesting that it may passively diffuse across cell membranes.

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to areas where the 5-HT1F receptors are present, such as the cell bodies and terminals of trigeminal ganglion neurons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lasmiditan can be synthesized through a multi-step process involving the following key steps:

Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, which involves the reaction of 2,4,6-trifluorobenzoyl chloride with 2-amino-6-methylpyridine in the presence of a base such as triethylamine.

Coupling Reaction: The intermediate is then coupled with 1-methyl-4-piperidone in the presence of a reducing agent like sodium triacetoxyborohydride to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

Lasmiditan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under acidic conditions, leading to the formation of degradation products.

Reduction: The compound can be reduced using reducing agents like sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Acidic conditions using hydrochloric acid or sulfuric acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various degradation products such as 2,4,6-trifluorobenzamide and other substituted derivatives .

Comparaison Avec Des Composés Similaires

Lasmiditan is unique among migraine medications due to its selective action on the 5-HT1F receptor without causing vasoconstriction. Similar compounds include:

Sumatriptan: A 5-HT1B/1D receptor agonist that causes vasoconstriction.

Rimegepant: A calcitonin gene-related peptide receptor antagonist.

Ubrogepant: Another calcitonin gene-related peptide receptor antagonist

This compound’s lack of vasoconstrictive activity makes it a safer option for patients with cardiovascular conditions, setting it apart from other migraine treatments .

Activité Biologique

Lasmiditan is a novel medication developed for the acute treatment of migraine. It acts as a selective agonist for the serotonin 5-HT1F receptor, distinguishing itself from traditional migraine therapies that often target vascular pathways. This article provides a comprehensive overview of the biological activity of this compound, focusing on its efficacy, safety profile, and pharmacological characteristics based on diverse research findings.

This compound selectively binds to the 5-HT1F receptor, which is primarily located in the central nervous system (CNS). Unlike other triptans that affect vascular systems, this compound's mechanism is believed to inhibit the release of pro-inflammatory neuropeptides and modulate pain pathways in the brain. This unique action allows it to provide relief from migraine symptoms without causing vasoconstriction, making it suitable for patients with cardiovascular risks.

Phase 3 Studies

Several phase 3 randomized controlled trials have established this compound's efficacy in treating acute migraine attacks:

- Study Design : A double-blind, placebo-controlled trial involving 3,005 participants evaluated this compound at doses of 50 mg, 100 mg, and 200 mg against a placebo.

- Primary Endpoint : The proportion of patients achieving headache pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.

| Dose (mg) | Headache Pain-Free (%) | MBS-Free (%) | Odds Ratio (vs. Placebo) |

|---|---|---|---|

| Placebo | 21.3 | 33.5 | - |

| 50 | 28.6 | 40.8 | 1.5 |

| 100 | 31.4 | 44.2 | 1.7 |

| 200 | 38.8 | 48.7 | 2.3 |

The results demonstrated that this compound significantly increased the likelihood of achieving pain freedom compared to placebo across all doses tested, particularly at the higher dose of 200 mg (P < 0.001) .

Safety Profile

This compound's safety profile has been extensively evaluated in clinical trials:

- Common Adverse Events : The most frequently reported treatment-emergent adverse events (TEAEs) include dizziness, somnolence, paresthesia, and fatigue.

| Adverse Event | Placebo (%) | This compound 50 mg (%) | This compound 100 mg (%) | This compound 200 mg (%) |

|---|---|---|---|---|

| Dizziness | 2.9 | 8.6 | 15.3 | 17.2 |

| Somnolence | 2.1 | 5.4 | 5.1 | 6.0 |

| Paresthesia | 1.5 | 2.4 | 5.8 | 7.2 |

The incidence of CNS-related adverse events was notably higher in this compound groups compared to placebo, with most events being mild and transient .

Pharmacokinetics

This compound is administered orally and exhibits favorable pharmacokinetic properties:

- Absorption : Peak plasma concentrations are achieved within approximately one hour post-administration.

- Half-Life : The drug has a half-life ranging from approximately 6 to 8 hours, allowing for effective management of acute migraine symptoms without frequent dosing.

Case Studies and Real-World Evidence

Recent studies have also explored this compound's effectiveness in specific populations:

- A study involving Japanese patients highlighted similar efficacy and tolerability profiles consistent with global findings .

- Another investigation focused on smaller body mass index (BMI) patients and Asian populations indicated that this compound remains a well-tolerated option with effective outcomes .

Propriétés

IUPAC Name |

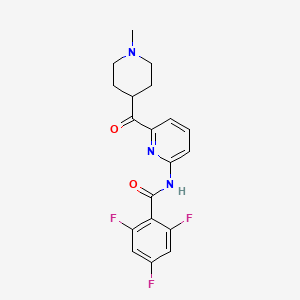

2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDHVZKDSYZQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469435 | |

| Record name | Lasmiditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The acute treatment of migraine headaches has, in the past, been achieved via constriction of cerebral blood vessels, as the acute dilation of these vessels observed during migraines was thought to be the cause of the associated pain. The neurogenic hypothesis of migraine pathophysiology, an alternative to the vascular hypothesis, suggests that cerebral vasodilation is a secondary mechanism in migraine pathogenesis, and that the main contributor to migraine headache pain is the increased pathogenic firing of trigeminal nerve pathways. While the precise mechanism of action of lasmiditan is unclear, it likely supports this neurogenic hypothesis by exerting its therapeutic effects through potent and selective agonism of the 5-HT1F receptor. 5-HT1F receptors are found in both the central and peripheral nervous system (on the central and peripheral ends of trigeminal neurons) and appear to contribute to hyperpolarization of nerve terminals and inhibition of trigeminal neuronal activity. Lasmiditan's agonism at these receptors may, therefore, inhibit the firing of trigeminal nerves responsible for migraine headache pain. Lasmiditan has virtually no affinity for other 5-HT receptor subtypes or monoamine receptors (e.g. adrenergic, dopaminergic). | |

| Record name | Lasmiditan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

439239-90-4 | |

| Record name | Lasmiditan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439239-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasmiditan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11732 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasmiditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASMIDITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760I9WM792 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Lasmiditan?

A1: this compound is a highly selective agonist of the 5-hydroxytryptamine receptor 1F (5-HT1F). [, , , , ] Unlike triptans, which are 5-HT1B/1D receptor agonists, this compound does not cause vasoconstriction. [, ]

Q2: How does this compound's interaction with 5-HT1F receptors contribute to its antimigraine effects?

A2: this compound's activation of presynaptic 5-HT1F receptors on trigeminal nerve terminals inhibits the release of calcitonin gene-related peptide (CGRP). [, ] This, in turn, suppresses the activation of the trigeminovascular system, a key pathway involved in migraine pathophysiology. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H19F3N4O2, and its molecular weight is 392.38 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not provided in the provided research articles, researchers often employ techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of this compound during synthesis and characterization.

Q5: How does this compound's structure differ from triptans?

A6: this compound possesses a unique pyridinoyl-piperidine scaffold, unlike the indole-based structure found in triptans. [] This structural distinction contributes to this compound's high selectivity for the 5-HT1F receptor and its lack of vasoconstrictor activity.

Q6: Are there any known structure-activity relationships for 5-HT1F receptor agonists related to this compound?

A7: While the research papers don't delve into specific structure-activity relationship studies for this compound, they highlight the importance of its high affinity for the 5-HT1F receptor compared to other 5-HT receptor subtypes, particularly 5-HT1B and 5-HT1D, for its efficacy and lack of vasoconstriction. [, ]

Q7: What is the absorption profile of this compound?

A8: this compound exhibits rapid absorption after oral administration, with a bioavailability of approximately 40%. [] It readily crosses the blood-brain barrier, which is crucial for its central mechanism of action. [, , ]

Q8: What preclinical models were used to assess this compound's efficacy?

A11: In rodent models of migraine, oral administration of this compound effectively inhibited dural plasma protein extravasation and the induction of c-Fos in the trigeminal nucleus caudalis, both markers associated with trigeminal nerve stimulation. [, ]

Q9: Has this compound been studied in clinical trials for acute migraine treatment?

A12: Yes, this compound has been extensively evaluated in multiple Phase 2 and Phase 3 clinical trials for the acute treatment of migraine. [, , , , , , , , , , , , , , , , , , , , ]

Q10: What were the primary efficacy endpoints in the this compound clinical trials?

A13: The primary efficacy endpoints in most this compound trials were headache pain freedom and freedom from the most bothersome symptom (MBS), typically assessed at 2 hours post-dose. [, , , , , , , , , , , , , , , , , , ]

Q11: Were the clinical trials designed to assess efficacy in specific patient populations?

A14: Yes, some clinical trials and post hoc analyses focused on specific patient populations, including those with cardiovascular risk factors, [, , , , , , ] those with migraine comorbidities, [, ] and those who had previously responded poorly to triptans. [, , ]

Q12: What are the most common adverse events associated with this compound?

A15: The most commonly reported adverse events in this compound clinical trials were dizziness, paresthesia, somnolence, fatigue, and nausea. [, , , , , , , , , , , , , , , , ] These side effects are generally mild to moderate in severity and transient. [, , , , , ]

Q13: Have there been any reports of serious adverse events related to this compound?

A16: While serious adverse events were rare in clinical trials, they were reported in a small number of patients. [, , ] It's important to consult the full prescribing information for a comprehensive overview of safety data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.